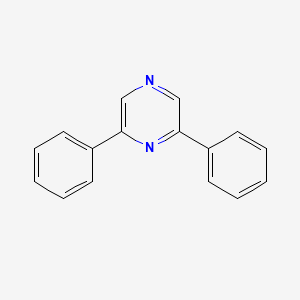

2,6-Diphenylpyrazine

Beschreibung

Contextualization within Pyrazine (B50134) Chemistry

Pyrazines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. ontosight.aibritannica.comwikipedia.org This core structure is found in a variety of natural products and is responsible for the characteristic aromas of many roasted and baked foods. wikipedia.org The pyrazine ring is electron-deficient, which influences the chemical reactivity and physical properties of its derivatives. researchgate.net

The addition of phenyl groups at the 2 and 6 positions to create 2,6-diphenylpyrazine introduces several key features:

Extended π-Conjugation: The phenyl rings extend the conjugated π-system of the pyrazine core, which can influence the molecule's absorption and emission of light. researchgate.net

Steric Influence: The bulky phenyl groups can affect the molecule's conformation and how it interacts with other molecules.

Synthetic Versatility: The pyrazine ring and the attached phenyl groups can be further functionalized, allowing for the creation of a wide array of derivatives with tailored properties. nih.govnih.gov

Significance in Modern Chemical Research

The unique characteristics of this compound have made it a valuable compound in several areas of modern research:

Materials Science: The photoluminescent properties of this compound derivatives are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The electron-deficient nature of the pyrazine ring makes it a good acceptor unit in the design of push-pull chromophores. researchgate.net

Medicinal Chemistry: The pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. Derivatives of this compound have been investigated for their potential as antiprotozoal agents, kinase inhibitors, and prostacyclin receptor agonists. nih.govtandfonline.comcolab.ws For instance, certain dicationic this compound derivatives have shown potent activity against the parasites responsible for human African trypanosomiasis and malaria. nih.gov

Synthetic Chemistry: this compound serves as a versatile building block for the synthesis of more complex molecules. The nitrogen atoms in the pyrazine ring can act as ligands for metal complexes, and the phenyl rings can undergo various substitution reactions. researchgate.netbiosynth.com A common synthetic route to this compound derivatives involves the Suzuki coupling of 2,6-dichloropyrazine (B21018) with appropriate boronic acids. nih.govnih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25827-94-5 | C16H12N2 | 232.28 |

| 2,3-Diphenylpyrazine (B73985) | 1588-89-2 | C16H12N2 | 232.28 |

| 2,5-Diphenylpyrazine | Not specified | C16H12N2 | 232.28 |

| 2,3-Dicyano-5,6-diphenylpyrazine (B14974) | 52197-23-6 | C18H10N4 | 282.30 |

| 2-Chloro-5,6-diphenylpyrazine | 41270-66-0 | C16H11ClN2 | 266.73 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOUDMCYGFCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306803 | |

| Record name | 2,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25827-94-5 | |

| Record name | NSC179824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diphenylpyrazine and Its Derivatives

Condensation Reactions

Condensation reactions represent the classical and most direct approach to the pyrazine (B50134) ring system. These methods typically involve the formation of a dihydropyrazine (B8608421) intermediate, which subsequently oxidizes to the aromatic pyrazine.

Reactions Involving α-Amino Ketones

The self-condensation of α-amino ketones is a fundamental method for the synthesis of symmetrically substituted pyrazines. This reaction proceeds by the dimerization of two molecules of an α-amino ketone to form a dihydropyrazine intermediate, which then undergoes oxidation to the stable pyrazine.

A common route to generate the necessary α-amino ketone precursor in situ is through the reduction of α-azido ketones. mdpi.com For instance, α-azido ketones can be treated with reagents like sodium hydrogen telluride in ethanol (B145695) at room temperature. This effects the reduction of the azide (B81097) group to an amine, and the resulting α-amino ketone readily undergoes self-condensation. mdpi.com Another approach involves the catalytic reduction of phenacyl azides and other aliphatic α-azido ketones over a Palladium on carbon (Pd/C) catalyst in the presence of acetic acid, which also yields the corresponding pyrazine via an α-amino ketone intermediate. mdpi.com

Condensation of 1,2-Diketones with 1,2-Diamines

The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is arguably the most straightforward and widely utilized method for pyrazine synthesis. tandfonline.comnbu.ac.in To produce 2,6-diphenylpyrazine specifically, the reaction would conceptually involve a substituted diamine and a phenyl-containing diketone. However, the more common application of this method for symmetrically substituted pyrazines involves the reaction of benzil (B1666583) (a 1,2-diketone) with ethylenediamine (B42938). This initially forms 2,3-diphenyl-2,3-dihydropyrazine, which is then oxidized to 2,3-diphenylpyrazine (B73985).

Recent advancements have focused on creating more environmentally benign and efficient conditions for this classic reaction. One-pot procedures have been developed that utilize potassium tert-butoxide in aqueous methanol (B129727) at room temperature, avoiding the need for harsh conditions or expensive catalysts. tandfonline.comresearchgate.net Another green approach uses onion extract as a catalyst for the condensation of benzil and ethylenediamine at room temperature, achieving high yields in a short time. ajgreenchem.com While these examples yield isomers of the target compound, the underlying principle of condensing a diketone with a diamine is central to pyrazine chemistry. nbu.ac.inajgreenchem.com

Table 1: Condensation of 1,2-Diketones with 1,2-Diamines This table showcases examples of the general condensation method leading to substituted pyrazines.

| 1,2-Diketone | 1,2-Diamine | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil | Ethylenediamine | Onion Extract, Room Temp | 2,3-Diphenylpyrazine | 85-96 | ajgreenchem.com |

| Benzil | Ethylenediamine | t-BuOK, aq. Methanol, Room Temp | 2,3-Diphenylpyrazine | 74-88 | tandfonline.comresearchgate.net |

| Substituted Benzils | Substituted Ethylenediamines | Organo-Cu(II) catalyst, Methanol, 50 °C | Various substituted pyrazines | 72-92 | rasayanjournal.co.in |

Reaction of Amino Acid Nitriles with Dicarbonyl Compounds

A versatile method for producing pyrazine derivatives involves the reaction of α-amino acid nitriles with dicarbonyl compounds. It has been demonstrated that condensing α-amino acid nitriles with compounds like glyoxal (B1671930) or benzil in an alkaline medium can produce hydroxypyrazines. google.com For example, reacting glycine (B1666218) nitrile sulfate (B86663) with glyoxal yields 2-hydroxypyrazine. google.com To obtain a phenyl-substituted derivative, reacting aminoacetonitrile (B1212223) with phenylglyoxal (B86788) would be the logical extension.

More advanced catalytic systems have expanded the scope of this reaction. An efficient palladium(II)-catalyzed cascade reaction between aminoacetonitriles and arylboronic acids provides a route to unsymmetrically substituted 2,6-disubstituted pyrazines in excellent yields. thieme-connect.com This transformation involves a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation, showcasing a modern approach to constructing the desired pyrazine scaffold. thieme-connect.com

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation, or acceptorless dehydrogenative coupling (ADC), has emerged as a powerful and atom-economical strategy for synthesizing N-heterocycles. These methods often utilize transition metal pincer complexes and generate hydrogen gas and water as the only byproducts.

Manganese Pincer Complex Catalysis

Catalysts based on earth-abundant manganese have gained prominence for their role in dehydrogenative coupling reactions. acs.orgnih.gov Specifically, acridine-based manganese pincer complexes have proven effective in catalyzing the formation of pyrazines from the self-coupling of 1,2-amino alcohols. acs.org For instance, the dehydrogenative coupling of 2-phenylglycinol, catalyzed by a manganese pincer complex in the presence of a catalytic amount of base, yields 2,5-diphenylpyrazine. acs.orgnih.gov While this produces an isomer of this compound, the methodology highlights the potential of manganese catalysis for the synthesis of diarylpyrazines from readily available amino alcohol precursors. The reaction proceeds with high efficiency, forming water and hydrogen gas as the sole byproducts. acs.org

Table 2: Manganese-Catalyzed Dehydrogenative Coupling of 2-Amino Alcohols This table illustrates the synthesis of a 2,5-disubstituted pyrazine, a structural isomer of the target compound, using a manganese pincer catalyst.

| Substrate | Catalyst | Base | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylglycinol | Mn(Acr-PNPPh)(CO)2Br | KH | 150 | 2,5-Diphenylpyrazine | 99 | acs.org |

| 2-Amino-1-propanol | Mn(Acr-PNPPh)(CO)2Br | KH | 150 | 2,5-Dimethylpyrazine | 98 | acs.org |

Ruthenium-Catalyzed Dehydrogenative Coupling

Ruthenium pincer complexes are also highly effective catalysts for acceptorless dehydrogenative coupling reactions to form N-heterocycles. acs.orgnih.gov The synthesis of pyrazine derivatives has been achieved through the dehydrogenative coupling of 1,2-diols with ammonia (B1221849), using an acridine-based ruthenium pincer catalyst. acs.orgnih.gov This reaction directly uses ammonia as the nitrogen source and requires no external base or oxidant.

Furthermore, research groups have reported the use of Ru-pincer complexes for the dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted symmetrical pyrazines. nih.gov This approach is analogous to the manganese-catalyzed route and offers an alternative pathway using a noble metal catalyst. These ruthenium-catalyzed reactions are valued for their high atom economy and contribution to sustainable chemical synthesis. nih.govorganic-chemistry.org

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages such as ease of separation and potential for recycling, making them attractive for industrial applications. While specific examples for the direct synthesis of this compound using copper oxide, zinc oxide, or granular alumina (B75360) are not extensively detailed in the provided search results, the general use of these materials in pyrazine synthesis is established.

Copper Oxide: Copper-based catalysts, including copper chromite, have been employed in the synthesis of pyrazines. For instance, copper oxide-copper chromite catalysts have shown high selectivity in the synthesis of pyrazine from ethylenediamine. researchgate.net Copper(II) oxide nanoparticles have also been utilized as a reusable heterogeneous catalyst for constructing phenyl-1H-pyrazolo clockss.orgnih.govpyridine derivatives. rsc.org These examples suggest the potential of copper oxide catalysts in pyrazine ring formation, which could be adapted for this compound synthesis.

Zinc Oxide: Zinc oxide (ZnO) is a versatile material used in various catalytic applications. nih.govmdpi.com It has been used in combination with other metal oxides, such as in CuO-ZnO-SiO2 catalysts for the dehydrocyclization of propyleneglycol and ethylenediamine to produce 2-methylpyrazine (B48319) with high yield and conversion. researchgate.net Furthermore, MgO modified with ZnO has been developed as a solid base catalyst. lidsen.com

Granular Alumina: Granular alumina is utilized as a catalyst in the vapor phase reaction of diamines with diols to synthesize pyrazine derivatives. ajgreenchem.comtandfonline.com This method highlights the role of solid acid-base catalysts in pyrazine formation. Granular activated alumina, a form of aluminum oxide, is noted for its high porosity and surface area, which are beneficial for catalytic processes. evonik.comgoogle.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are central to the synthesis of many complex organic molecules, including this compound.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for synthesizing biaryls. wikipedia.orgharvard.edu This methodology has been successfully applied to the synthesis of this compound and its derivatives.

The reaction typically involves the coupling of 2,6-dichloropyrazine (B21018) with phenylboronic acid or its derivatives in the presence of a palladium catalyst and a base. clockss.orgnih.gov For example, a series of this compound derivatives were synthesized from 2,6-dichloropyrazine and 4-methoxyphenylboronic acid using a palladium(0) catalyst. nih.gov Another study reported the use of bis(triphenylphosphine)palladium(II) dichloride as a catalyst under anaerobic conditions to achieve moderate to good yields of diarylpyrazines. clockss.org The reaction conditions, including the choice of solvent and base, can influence the reaction's efficiency.

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for this compound Synthesis

| Starting Materials | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2,6-Dichloropyrazine, Phenylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | Sodium carbonate | Acetonitrile/Water | This compound | Moderate to Good | clockss.org |

| 2,6-Dichloropyrazine, 4-Methoxyphenylboronic acid | Palladium(0) | Not specified | Not specified | 2,6-Bis(4-methoxyphenyl)pyrazine | Not specified | nih.gov |

| 2,6-Dichloropyrazine, 4-Cyanophenylboronic acid | Not specified | Not specified | Not specified | 2,6-Bis(4-cyanophenyl)pyrazine | Not specified | nih.gov |

Data synthesized from multiple sources.

Nickel-catalyzed cross-coupling reactions have emerged as a more cost-effective alternative to palladium-catalyzed methods. mdpi.com These reactions can be used to form carbon-carbon and carbon-nitrogen bonds. While the direct synthesis of this compound using nickel(II) catalysis is not explicitly detailed in the provided results, the general applicability of nickel catalysts for aryl-aryl coupling suggests its potential. nih.govrsc.org For instance, nickel(II) complexes with terpyridine ligands have been studied for their catalytic activity in C-C cross-coupling reactions. mdpi.com An efficient synthesis of various diaryl compounds has been reported using Ni(II) catalyzed coupling of aryl magnesium bromides with di-halo pyridines and di-halo benzenes. researchgate.net

Palladium-Catalyzed Suzuki Methodology

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient synthetic routes. nih.gov

A chemoenzymatic approach has been developed for the synthesis of "linear-shaped" diaryl pyrazines. researchgate.net This method utilizes a sequence of biocatalytic benzoin (B196080) condensation, chemical oxidation, and a transaminase-mediated tandem process. The benzoin condensation, a classic carbon-carbon bond-forming reaction, can be catalyzed by N-heterocyclic carbenes (NHCs) to produce α-hydroxycarbonyl compounds. rsc.orgchimicatechnoacta.ru In this chemoenzymatic route, aromatic aldehydes are first converted to benzoin derivatives through biocatalysis. Subsequent chemical oxidation and enzymatic transamination/cyclization lead to the formation of the diaryl pyrazine core. researchgate.net

Synthesis of Specific Diphenylpyrazine Derivatives

The synthesis of specific derivatives of this compound often starts from a common precursor, such as 2,6-dichloropyrazine, followed by functional group manipulations.

For example, dicationic this compound derivatives have been synthesized starting with a Suzuki coupling of 2,6-dichloropyrazine with 4-cyanophenylboronic acid to yield the dinitrile derivative. nih.gov This dinitrile can then be converted to a diamidine or a di-amidoxime. nih.gov

Another example involves the synthesis of 2-{4-[N'-(5,6-diphenylpyrazin-2-yl)-N'-isopropylamino]butoxy}-N-(methylsulfonyl)acetamide, a diphenylpyrazine derivative. One synthetic route starts from 5-chloro-2,3-diphenylpyrazine (B40291). google.com An alternative pathway begins with the condensation of benzil and glycine under alkaline conditions to form 5,6-diphenyl-2-hydroxypyrazine, which is then further modified. google.com

2,3-Dicyano-5,6-diphenylpyrazine (B14974) Synthesis

A primary method for synthesizing 2,3-Dicyano-5,6-diphenylpyrazine involves the condensation reaction of a 1,2-dione with a diamine. Specifically, the reaction of benzil (a 1,2-dione) with diaminomaleonitrile (B72808) in a suitable solvent like acetic acid, followed by heating, yields the target compound. rsc.org This approach is valued for its simplicity and the use of readily available starting materials. rsc.org

Another synthetic route to 2,3-Dicyano-5,6-diphenylpyrazine starts from a halogenated precursor. The reaction of 2,3-dichloro-5,6-diphenylpyrazine (B1583236) with potassium cyanide can be employed to introduce the cyano groups onto the pyrazine ring.

The table below summarizes a key reaction for the synthesis of 2,3-Dicyano-5,6-diphenylpyrazine. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Benzil | 1,2-diphenylethane-1,2-diamine | Acetic Acid | Reflux | Tetraphenylpyrazine |

| Benzil | Diaminomaleonitrile | Acetic Acid | Heating | 2,3-Dicyano-5,6-diphenylpyrazine |

Table 1: Synthesis of Tetraphenylpyrazine and its Dicyano- derivative. rsc.org

Halogenated Diphenylpyrazine Derivative Synthesis

Halogenated diphenylpyrazines are versatile intermediates in organic synthesis. Their preparation often involves the direct halogenation of a pyrazine core or the conversion of other functional groups, such as hydroxyls, into halogens.

2,3-Dichloro-5,6-diphenylpyrazine: This derivative can be synthesized from 5,6-diphenylpyrazin-2(1H)-one. The reaction involves treating the starting material with phosphorus oxychloride (POCl₃) under reflux conditions. google.com An alternative pathway involves the reaction of 5-chloro-2,3-diphenylpyrazine 1-oxide with trichlorophosphate. chemicalbook.com

| Starting Material | Reagent | Condition | Product |

| 5,6-Diphenylpyrazin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Reflux | 2,3-Dichloro-5,6-diphenylpyrazine |

| 5-Chloro-2,3-diphenylpyrazine 1-oxide | Trichlorophosphate | Heating (1h) | 2,3-Dichloro-5,6-diphenylpyrazine |

Table 2: Synthesis of 2,3-Dichloro-5,6-diphenylpyrazine. google.comchemicalbook.com

5-Bromo-2,3-diphenylpyrazine (B3034873): The synthesis of 5-bromo-2,3-diphenylpyrazine can be achieved by reacting 5,6-diphenyl-2-hydroxypyrazine with tribromooxyphosphorus. google.com This reaction is typically carried out in an anhydrous solvent in the presence of an alkali catalyst. google.com This bromo-derivative is a key intermediate for further functionalization; for instance, it can be reacted with 4-isopropylamino-1-butanol at elevated temperatures. google.com

| Starting Material | Reagent 1 | Reagent 2 | Condition | Product |

| 5,6-Diphenyl-2-hydroxypyrazine | Tribromooxyphosphorus | Acetonitrile | Heating (70°C) | 5-Bromo-2,3-diphenylpyrazine |

| 5-Bromo-2,3-diphenylpyrazine | 4-Isopropylamino-1-butanol | Potassium Iodide | Heating (150°C, 16h) | 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)-1-butanol |

Table 3: Synthesis and subsequent reaction of 5-Bromo-2,3-diphenylpyrazine. google.comgoogle.com

2-Chloro-5,6-diphenylpyrazine: Also known as 5-chloro-2,3-diphenylpyrazine, this compound is often used as a starting material for more complex derivatives. google.comgoogle.com It can be prepared from 5,6-diphenylpyrazin-2(1H)-one by reaction with phosphorus oxychloride (POCl₃). google.com However, it has been noted that this chloro-derivative can be unstable and difficult to store over long periods. google.com

2,3-Dibromo-5,6-diphenylpyrazine: The synthesis of the dibromo analog is accomplished through the direct bromination of 5,6-diphenylpyrazine. The reaction involves treating the diphenylpyrazine with an excess of bromine. This electrophilic aromatic substitution preferentially occurs at the 2- and 3-positions of the electron-deficient pyrazine ring.

Coordination Chemistry of 2,6 Diphenylpyrazine Ligands

Metal Complexation Studies

The coordination behavior of 2,6-diphenylpyrazine has been the subject of various research endeavors, revealing its versatility in forming a range of coordination architectures. These studies are crucial for understanding the fundamental principles of molecular self-assembly and for the design of new materials with specific properties.

Silver(I) Coordination Chemistry

The interaction of this compound and its derivatives with silver(I) ions has been shown to produce a variety of structures, from discrete molecules to extended networks. acs.orgnih.gov The flexible coordination geometry of the silver(I) ion, which can adopt coordination numbers from two to six, allows for the formation of diverse and intricate architectures. researchgate.net

In the absence of certain steric hindrances, 2,6-diarylpyrazines tend to form discrete coordination complexes with silver(I). acs.orgnih.gov For instance, the reaction of this compound with silver(I) nitrate (B79036) results in the formation of a 2:1 ligand-to-metal complex. acs.orgnih.gov Similarly, when 2,6-bis(3',5'-dimethylphenyl)pyrazine reacts with silver(I) tetrafluoroborate, a discrete 2:1 complex is also formed. acs.orgnih.gov The nature of the solvent can also influence the resulting complex; a dimeric 2:1 ligand-silver(I) complex was isolated from a reaction in acetonitrile, while a 2:2 complex was obtained from dichloromethane. acs.orgnih.gov

| Ligand | Silver(I) Salt | Solvent | Resulting Complex | Reference |

|---|---|---|---|---|

| This compound | Silver(I) Nitrate | Not Specified | 2:1 Ligand-Silver(I) Complex | acs.orgnih.gov |

| 2,6-bis(3',5'-dimethylphenyl)pyrazine | Silver(I) Tetrafluoroborate | Not Specified | Discrete 2:1 Complex | acs.orgnih.gov |

| 2,6-bis(3',5'-dimethylphenyl)pyrazine | Silver(I) Trifluoroacetate (B77799) | Acetonitrile | Dimeric 2:1 Ligand-Silver(I) Complex | acs.orgnih.gov |

| 2,6-bis(3',5'-dimethylphenyl)pyrazine | Silver(I) Trifluoroacetate | Dichloromethane | 2:2 Complex | acs.orgnih.gov |

Two-dimensional (2D) coordination networks can be formed through the reaction of silver(I) trifluoroacetate with specific 2,6-diarylpyrazines. acs.orgnih.gov For example, such networks were obtained with either 2,6-bis(2',6'-dimethylphenyl)pyrazine or 2-(2',6'-dimethylphenyl)-6-(3',5'-dimethylphenyl)pyrazine. acs.orgnih.gov These networks are composed of pyrazine-silver(I) strands that are cross-linked by complex bridged silver(I) trifluoroacetates. acs.orgnih.gov The formation of these extended structures highlights the role of the ligand's substituents in directing the self-assembly process towards higher-dimensional architectures. acs.orgnih.gov The study of such coordination polymers is a significant area of research due to their potential applications in areas like gas storage and catalysis. researchgate.net

The substitution pattern on the pendant aryl groups of 2,6-diarylpyrazines has a controlling influence on the type of coordination chemistry observed. acs.orgnih.gov When ortho-methyl groups are present on the aryl rings, they force the aryl groups to be orthogonal to the central pyrazine (B50134) ring. acs.orgnih.gov This conformational change exposes the "hindered" nitrogen atoms for complexation, leading to the formation of polymeric networks. acs.orgnih.gov Conversely, in the absence of these ortho-methyl groups, the formation of discrete coordination complexes is favored. acs.orgnih.gov This demonstrates a clear steric control over the dimensionality of the resulting silver(I) coordination compounds.

Influence of Aryl Group Substitution on Coordination Modes

Ruthenium Complexes

The coordination of this compound derivatives with ruthenium has also been explored, leading to the synthesis of various mono- and dinuclear complexes. A notable example involves the ligand 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz), which can bind to ruthenium in different modes. researchgate.net This ligand can act in an N,N-bidentate fashion or a C,N,N-tridentate mode to form a metallacycle. researchgate.net

The reaction of dpdpz with (tpy)RuCl₃ (where tpy is 2,2':6',2''-terpyridine) yields C,N,N-type mono- and dinuclear cyclometalated complexes. researchgate.net In contrast, the reaction with (bpy)₂RuCl₂ (where bpy is 2,2'-bipyridine) leads to the formation of N,N-type mono- and dinuclear noncyclometalated complexes. researchgate.net An asymmetric diruthenium complex bridged by dpdpz has also been prepared, featuring one cyclometalated and one noncyclometalated ruthenium center. researchgate.net The electronic properties of these ruthenium complexes, which exhibit multiple reversible redox processes, are significantly influenced by the binding nature and the number of ruthenium atoms. researchgate.net

| Ruthenium Precursor | Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| (tpy)RuCl₃ | 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | C,N,N-type mono- and dinuclear cyclometalated | researchgate.net |

| (bpy)₂RuCl₂ | 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | N,N-type mono- and dinuclear noncyclometalated | researchgate.net |

Non-cyclometalated Ruthenium Complexes

Platinum Complexes and Heterodimetallic Systems (e.g., Ru(II)-Pt(II))

The coordination of this compound derivatives with platinum has led to the formation of both mononuclear and dinuclear complexes. acs.orgacs.orgnih.govnih.govcapes.gov.br For example, 2,3-diphenylpyrazine (B73985) can undergo cyclometalation of its two phenyl rings, with each platinum ion also binding to the nitrogen atoms of the central pyrazine ring. nih.govcapes.gov.br

Of particular interest are the heterodimetallic Ru(II)-Pt(II) complexes bridged by dpdpz. acs.orgacs.orgnih.gov In these systems, the platinum atom typically binds in a C^N^N tridentate fashion, while the ruthenium atom can be either non-cyclometalated (N^N bidentate) or cyclometalated (C^N^N tridentate). acs.orgacs.orgnih.gov These complexes exhibit significant absorption in the visible to near-infrared (NIR) region due to mixed metal-to-ligand-charge-transfer (MLCT) transitions from both the ruthenium and platinum centers. acs.orgnih.gov Some of these Ru(II)-Pt(II) complexes have been found to be NIR emitters. acs.orgnih.gov

Rhenium Complexes

The reaction of dpdpz with Re(CO)₅Cl yields both mono- and bis-rhenium complexes, specifically [Re(CO)₃Cl-dpdpz] and [Re(CO)₃Cl-dpdpz-Re(CO)₃Cl], respectively. figshare.comacs.orgacs.org Furthermore, heterodinuclear complexes containing both rhenium and ruthenium, such as [Ru(bpy)₂-dpdpz-Re(CO)₃Cl]²⁺, have been synthesized. figshare.comacs.orgacs.org The electrochemical and photophysical properties of these rhenium-containing complexes have been investigated, with DFT calculations aiding in the interpretation of the experimental findings. figshare.com

Ligand Design and Metal-Binding Modes

The design of ligands based on the this compound framework is crucial for controlling the properties of the resulting metal complexes. The denticity, or the number of atoms through which a ligand binds to a metal, is a key consideration. libretexts.org The 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz) ligand is a prime example of a versatile, polydentate ligand. researchgate.netacs.orglibretexts.org

This ligand can bind to metal centers in several distinct modes:

N^N Bidentate: In this mode, the ligand coordinates to a metal center through the two nitrogen atoms of the pyridyl groups, leaving the pyrazine core and phenyl rings uncoordinated. researchgate.netacs.org This is typical in non-cyclometalated complexes. researchgate.netacs.org

C^N^N Tridentate: This mode involves the cyclometalation of one of the phenyl rings, where the metal center binds to a carbon atom of the phenyl ring and the nitrogen atoms of the adjacent pyridyl and pyrazine moieties. researchgate.netacs.org

Bis-bidentate Bridging: The dpdpz ligand can bridge two metal centers, with each metal being coordinated in an N^N bidentate fashion. researchgate.net

Bis-tridentate Bridging: In this mode, the ligand bridges two metal centers, with each metal being coordinated in a C^N^N tridentate (cyclometalated) fashion. acs.org

The ability to switch between these binding modes by carefully selecting the metal precursor and reaction conditions allows for the rational design and synthesis of a wide array of metal complexes with tailored electronic and photophysical properties. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2,3-Di(2-pyridyl)-5,6-diphenylpyrazine | dpdpz |

| 2,2'-Bipyridine | bpy |

| 2,2':6',2''-Terpyridine | tpy |

| 2,3,5,6-Tetrakis(2-pyridyl)pyrazine | tppz |

| Dipivaloyl methane | dpm |

| 2,5-Diphenylpyrazine | |

| 2,3-Diphenylquinoxaline | |

| Dibenzo(f,h)quinoxaline | |

| Dibenzo[3,2-a:2',3'-c]phenazine | |

| 4,6-Diphenylpyrimidine (B189498) | |

| 1,3-Bis(diphenylphosphino)propane | dppp |

| 2,6-Diaminopyridine | DAP |

| 2,6-Diacetylpyridine | |

| 6-Phenyl-2,2'-bipyridine | |

| Bis(diphenylphosphino)methane | dppm |

| 1,5-Bis(diphenylphosphino)pentane | dppC₅ |

| Benzylidene-2,6-diisopropylphenylamine | |

| 1,3,5-Triaza-7-phosphaadamantane | PTA |

| Tricyclohexylphosphine | PCy₃ |

| Triphenylphosphine | PPh₃ |

| N-methyl-S-methyl dithiocarbazate | DTCZ |

| 2,2′,2′′-Triaminotriethylamine | tren |

| 1,10-Phenanthroline | phen |

| Phthalic acid | 1,2-H₂BDC |

| N,N′-Diphenylpyrazine-2,5-dicarboxamide | H₂L1 |

| N,N′-Dimesitylpyrazine-2,5-dicarboxamide | H₂L2 |

N,N Bidentate Coordination

In its most straightforward coordination mode, this compound acts as an N,N bidentate ligand, bridging two metal centers through its two nitrogen atoms. This mode of coordination is observed in the reaction of this compound with silver(I) nitrate, which results in a 2:1 ligand-to-metal complex. acs.org These complexes can further assemble into interwoven one-dimensional ribbons through interactions with weakly coordinating nitrate anions. acs.org

The N,N bidentate coordination is also a feature of more complex ligand systems derived from this compound. For instance, the ligand 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) can coordinate to ruthenium in an N,N bidentate fashion. researchgate.netacs.orgnih.gov In this arrangement, the two nitrogen atoms of the pyrazine ring bind to the metal center. This type of coordination has been utilized in the synthesis of both mononuclear and dinuclear non-cyclometalated ruthenium complexes. researchgate.netacs.org For example, the reaction of dpdpz with (bpy)₂RuCl₂ (where bpy is 2,2'-bipyridine) yields such complexes. researchgate.netacs.org Similarly, dpdpz can act as an N,N bidentate ligand in heterodimetallic complexes, such as in Ru(II)-Pt(II) systems where the ruthenium atom is coordinated in a noncyclometalated manner. nih.gov

A series of this compound derivatives were synthesized and their potential for N,N bidentate coordination was implicitly used in forming complexes for biological studies, although the primary focus was on their DNA binding properties rather than the detailed coordination chemistry. nih.gov

| Compound/Ligand | Metal | Coordination Mode | Resulting Complex Type |

| This compound | Silver(I) | N,N Bidentate | 2:1 ligand-metal complex |

| 2,3-Di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | Ruthenium(II) | N,N Bidentate | Mononuclear and dinuclear non-cyclometalated complexes |

| 2,3-Di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | Ruthenium(II)/Platinum(II) | N,N Bidentate (for Ru) | Heterodimetallic non-cyclometalated complex |

C,N,N Tridentate Cyclometalated Coordination

A more complex and highly significant coordination mode of this compound derivatives is the C,N,N tridentate cyclometalated fashion. This involves the activation of a C-H bond on one of the phenyl rings, leading to the formation of a metallacycle. The ligand 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) was specifically designed to exhibit this behavior. researchgate.netacs.orgnih.gov

The reaction of dpdpz with (tpy)RuCl₃ (where tpy is 2,2':6',2''-terpyridine) results in the formation of C,N,N-type mono- and dinuclear cyclometalated complexes. researchgate.netacs.orgacs.org In these complexes, the ruthenium atom is bound to a nitrogen atom of the pyrazine ring, a nitrogen atom of a pyridyl group, and a carbon atom of one of the phenyl rings. This cyclometalation imparts rigidity to the complex and significantly influences its electronic and photophysical properties. acs.org

This C,N,N tridentate coordination has also been observed in heterodimetallic Ru(II)-Pt(II) complexes. In these systems, the platinum atom can bind to the dpdpz ligand in a C,N,N tridentate mode. nih.govacs.org Asymmetric diruthenium complexes have also been synthesized where one ruthenium center is cyclometalated in a C,N,N fashion, while the other is coordinated in a non-cyclometalated N,N bidentate mode. researchgate.netacs.org This highlights the versatility of the dpdpz ligand in facilitating the construction of complex molecular architectures with distinct metal environments. researchgate.net

The electronic properties of these cyclometalated complexes, such as their redox potentials and energy gaps, are highly dependent on this binding mode. researchgate.netnih.gov Cyclometalated ruthenium complexes generally exhibit narrower energy gaps compared to their non-cyclometalated counterparts. nih.gov

| Ligand | Metal(s) | Coordination Mode | Key Feature |

| 2,3-Di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | Ruthenium(II) | C,N,N Tridentate | Formation of mono- and dinuclear cyclometalated complexes |

| 2,3-Di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | Ruthenium(II)/Platinum(II) | C,N,N Tridentate (for Pt) | Formation of heterodimetallic cyclometalated complexes |

| 2,3-Di-2-pyridyl-5,6-diphenylpyrazine (dpdpz) | Ruthenium(II) | Asymmetric (one C,N,N, one N,N) | Asymmetric diruthenium complex with mixed coordination modes |

Role of Steric Control in Complex Formation

Steric factors play a crucial role in determining the coordination chemistry of 2,6-diarylpyrazines, including this compound. The substitution pattern on the pendant aryl groups can control the type of coordination complex that is formed. acs.orgnih.gov

In the case of silver(I) complexes with 2,6-diarylpyrazines, the presence of ortho-methyl groups on the phenyl rings forces the aryl groups to be held orthogonal to the central pyrazine ring. acs.orgnih.gov This orientation opens up the "hindered" nitrogen atoms for complexation, leading to the formation of polymeric networks. acs.orgnih.gov

Conversely, in the absence of these ortho-methyl groups, as is the case with this compound, discrete coordination complexes are typically formed. acs.orgnih.gov For instance, the reaction of this compound with silver(I) nitrate yields a 2:1 ligand-silver(I) complex. acs.orgnih.gov Similarly, with 2,6-bis(3',5'-dimethylphenyl)pyrazine, which lacks the ortho-substituents, discrete dimeric 2:1 and 2:2 ligand-silver(I) complexes have been isolated. acs.orgnih.gov

This demonstrates that the steric bulk in the vicinity of the coordinating nitrogen atoms directly influences the dimensionality and nuclearity of the resulting metal-ligand assembly. The absence of significant steric hindrance in this compound allows for the formation of well-defined, discrete complexes, while the introduction of bulky ortho-substituents on the phenyl rings promotes the formation of extended coordination polymers.

| Ligand | Substituent Pattern | Resulting Silver(I) Complex |

| This compound | No ortho-substituents | Discrete 2:1 complex |

| 2,6-Bis(3',5'-dimethylphenyl)pyrazine | No ortho-substituents | Discrete 2:1 and 2:2 complexes |

| 2,6-Bis(2',6'-dimethylphenyl)pyrazine | Ortho-methyl groups | Polymeric networks |

| 2-(2',6'-dimethylphenyl)-6-(3',5'-dimethylphenyl)pyrazine | One ortho-substituted ring | Polymeric networks |

Photophysical Properties and Optical Phenomena of 2,6 Diphenylpyrazine Derivatives

Spectroscopic Characteristics

The absorption and emission of light by 2,6-diphenylpyrazine derivatives are governed by the electronic transitions between their molecular orbitals. The nature and energy of these transitions are highly sensitive to the molecular structure and the surrounding environment.

Visible and Near-Infrared Light Absorption and Emission

Derivatives of this compound can be designed to absorb and emit light across the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.govacs.org The electronic properties of these complexes, influenced by both the ruthenium and platinum centers, result in significant absorption in the visible to NIR region due to mixed metal-to-ligand-charge-transfer (MLCT) transitions. nih.govacs.org

For instance, certain ruthenium(II)-platinum(II) heterodimetallic complexes incorporating a 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz) bridging ligand exhibit substantial absorption in the visible to NIR region. nih.govacs.org Some of these complexes have been found to emit NIR light with notable quantum yields. nih.govacs.org Specifically, complexes designated as 7 and 9 in the study by Wu et al. were found to be NIR emitters. nih.govacs.org In contrast, other related complexes did not show any emission at room temperature in acetonitrile. nih.govacs.org

A related compound, 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP), displays absorption and emission maxima in a dilute tetrahydrofuran (B95107) (THF) solution at 340 nm and 423 nm, respectively. rsc.org Interestingly, when aggregated in a THF/water mixture, the emission peak of DCDPP experiences a blue shift to 413 nm. rsc.org

The following table summarizes the absorption and emission characteristics of selected this compound derivatives.

| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) |

| DCDPP | Dilute THF | 340 rsc.org | 423 rsc.org |

| DCDPP | THF/H₂O (1:9 v/v) | ~340 rsc.org | 413 rsc.org |

| Complex 7 | Acetonitrile | Visible-NIR nih.govacs.org | NIR nih.govacs.org |

| Complex 9 | Acetonitrile | Visible-NIR nih.govacs.org | NIR nih.govacs.org |

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound derivatives, the quantum yield is highly dependent on the molecular structure and the degree of aggregation.

In contrast, a structurally related compound, 2,3-dicyanopyrazino[5,6-9,10]phenanthrene (DCPP), where the phenyl rings are "locked" in place, is intensely emissive in THF solution and exhibits aggregation-caused quenching (ACQ), the more common phenomenon where fluorescence decreases upon aggregation. aip.orgresearchgate.net Theoretical studies have shown that while the radiative decay rates for DCDPP and DCPP are similar, their non-radiative decay processes are vastly different, explaining their contrasting AIE behaviors. aip.orgnih.gov

The table below presents a comparison of the fluorescence quantum yields for DCDPP and related compounds.

| Compound | Solvent/State | Fluorescence Quantum Yield (ΦF) |

| DCDPP | Pure THF | 0.015% aip.orgresearchgate.netshuaigroup.netresearchgate.net |

| DCDPP | THF/H₂O (90% water) | Significantly increased aip.orgshuaigroup.net |

| DCPP | Pure THF | High aip.orgresearchgate.net |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. researchgate.net This counterintuitive effect is a key feature of many this compound derivatives and is of great interest for applications in solid-state lighting and sensing.

Mechanistic Investigations of AIE (e.g., restriction of intramolecular rotation, non-radiative decay pathways)

The primary mechanism responsible for the AIE effect in many systems, including derivatives of this compound, is the restriction of intramolecular motion (RIM), which encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV). researchgate.net In dilute solutions, molecules with rotatable phenyl groups, like 2,3-dicyano-5,6-diphenylpyrazine (DCDPP), can readily undergo low-frequency torsional motions. aip.orgnih.gov These motions provide efficient non-radiative decay channels for the excited state, effectively quenching fluorescence. aip.orgnih.gov

Upon aggregation, for example, by adding a poor solvent like water to a solution in a good solvent like THF, the molecules are forced into close proximity. aip.orgresearchgate.net The resulting steric hindrance restricts the rotational and vibrational freedom of the phenyl rings. aip.orgnih.govnih.gov This blockage of non-radiative decay pathways forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence emission. aip.orgnih.govnih.gov

Theoretical studies employing quantum mechanics and molecular mechanics (QM/MM) computations have provided quantitative insights into this mechanism. nih.govresearchgate.net For DCDPP, it has been shown that the low-frequency modes associated with phenyl ring twisting are strongly coupled to the electronic excited state, facilitating energy dissipation through a process known as the Duschinsky rotation effect (mode-mixing). aip.orgnih.gov This effect is significantly diminished in the aggregated state, leading to the observed AIE. aip.orgnih.gov In contrast, for the "locked" analogue DCPP, these low-frequency rotational modes are absent, and thus it does not exhibit AIE. aip.orgnih.gov

Molecular Design Strategies for AIE-active Luminogens

The understanding of the AIE mechanism provides a clear pathway for the rational design of new and improved AIE-active luminogens based on the this compound core. Key strategies include:

Introduction of Rotatable Groups: The incorporation of freely rotatable phenyl or other aryl groups is a fundamental design principle for creating AIE-active molecules. ust.hk

Donor-Acceptor (D-A) Architectures: Combining an electron-donating moiety with an electron-accepting core, such as the 2,3-dicyano-5,6-diphenylpyrazine (DCDPP) unit, can lead to luminophores with intramolecular charge transfer (ICT) characteristics. researchgate.net This approach allows for the tuning of emission colors from green to red. researchgate.net

Controlling Intermolecular Interactions: The spatial arrangement of molecules in the solid state plays a crucial role. Design strategies that prevent close π-π stacking, which can lead to quenching, are beneficial. rsc.org This can be achieved by introducing bulky substituents that enforce a twisted molecular conformation.

Functional Group Modification: Attaching different functional groups to the AIE core can be used to fine-tune the photophysical properties and introduce responsiveness to external stimuli. rsc.org For instance, the strategic placement of electron-withdrawing and electron-donating groups can influence the AIE characteristics. rsc.org

Thermally Activated Delayed Fluorescence (TADF)

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, a process that can significantly enhance the efficiency of organic light-emitting diodes (OLEDs). frontiersin.orgfrontiersin.org This process relies on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. frontiersin.orgnih.gov

In TADF materials, after initial excitation to the S₁ state, intersystem crossing (ISC) can populate the T₁ state. If the ΔEST is small enough to be overcome by thermal energy, the triplet excitons can undergo reverse intersystem crossing (RISC) back to the S₁ state, from which they can then decay radiatively, producing delayed fluorescence. frontiersin.orgnih.gov

Derivatives of this compound have been explored as potential TADF emitters. For example, a spiroacridine-based donor connected to a 2,6-diphenylpyrimidine acceptor (2,6-PhPMAF ) has shown promising TADF properties. frontiersin.org This compound exhibits a relatively small ΔEST of 0.17 eV and a high reverse intersystem crossing rate (kRISC) of 1.0 × 10⁸ s⁻¹, leading to high efficiency in OLED devices. frontiersin.orgfrontiersin.org In contrast, an isomeric compound with a 4,6-diphenylpyrimidine (B189498) acceptor (4,6-PhPMAF ) has a larger ΔEST of 0.27 eV and a slower kRISC, resulting in lower device performance. frontiersin.orgfrontiersin.org

The following table presents key TADF parameters for these diphenylpyrimidine derivatives.

| Compound | ΔEST (eV) | kRISC (s⁻¹) | Max. External Quantum Efficiency (EQE) in OLED |

| 2,6-PhPMAF | 0.17 frontiersin.orgfrontiersin.org | 1.0 × 10⁸ frontiersin.orgfrontiersin.org | 12.38% frontiersin.org |

| 4,6-PhPMAF | 0.27 frontiersin.orgfrontiersin.org | 3.9 × 10⁷ frontiersin.org | 2.95% frontiersin.org |

These findings highlight the critical role of molecular design in achieving efficient TADF, with the substitution pattern on the pyrazine (B50134) or pyrimidine (B1678525) ring having a profound impact on the critical energy gap and intersystem crossing rates.

Intervalence Charge-Transfer Transitions in Metal Complexes

The phenomenon of intervalence charge-transfer (IVCT) is a hallmark of mixed-valence compounds, where an element exists in more than one oxidation state within a single molecule. In the context of this compound derivatives, particularly the extensively studied bridging ligand 2,3-di-2-pyridyl-5,6-diphenylpyrazine (dpdpz), IVCT transitions are observed in multinuclear metal complexes, most notably with ruthenium. researchgate.netacs.org These transitions provide profound insights into the degree of electronic communication, or electronic coupling, between the metal centers bridged by the pyrazine-based ligand.

Research has demonstrated that diruthenium and tetraruthenium complexes bridged by dpdpz can be chemically or electrochemically oxidized to generate mixed-valence species, such as Ru(II)-Ru(III) states. researchgate.netacs.org These mixed-valence complexes exhibit characteristic low-energy absorption bands in the near-infrared (NIR) region of the electromagnetic spectrum, which are not present in the parent Ru(II)-Ru(II) or fully oxidized Ru(III)-Ru(III) states. nih.govacs.org These bands are assigned as IVCT transitions, corresponding to the transfer of an electron from the lower-valent metal center to the higher-valent one.

Spectroelectrochemical studies have been instrumental in identifying and characterizing these IVCT bands. researchgate.netrsc.org For instance, in dinuclear complexes of the type [{Ru(bpy)2}2(μ-dpdpz)]4+ (where bpy is 2,2'-bipyridine), controlled-potential electrolysis allows for the generation of the mixed-valence [{Ru(bpy)2}2(μ-dpdpz)]5+ species. The differential absorption spectra of this mixed-valence state reveal a broad absorption band in the NIR region, which is a definitive signature of an IVCT transition. acs.org

The analysis of the IVCT band parameters, such as the energy (λmax), intensity (εmax), and bandwidth (Δν1/2), allows for the classification of the mixed-valence complex according to the Robin-Day classification. jcu.edu.au For many dpdpz-bridged diruthenium complexes, the electronic coupling is found to be significant, placing them in the borderline between Class II (localized valence) and Class III (delocalized valence) systems. jcu.edu.aursc.org This indicates a substantial degree of electronic communication between the ruthenium centers, mediated by the π-system of the this compound derivative bridge.

In a study of a tetrametallic cyclometalated ruthenium complex with a dpdpz bridging ligand, oxidative spectroelectrochemical measurements also confirmed the presence of IVCT transitions among the ruthenium centers. acs.org The introduction of cyclometalated bonds can further influence the electronic properties and the energy of these IVCT bands.

The electronic properties and the degree of electronic coupling in these complexes are highly dependent on the coordination mode of the ligand and the nature of the ancillary ligands attached to the metal centers. researchgate.net For example, the way the dpdpz ligand binds to the metal, whether in a bidentate or a tridentate fashion, can significantly alter the formal potentials and the energy gap between the metal centers. researchgate.net

The following table presents representative data for the intervalence charge-transfer band of a mixed-valence diruthenium complex bridged by a this compound derivative. The data is based on findings reported in the literature for similar complexes, where detailed spectroelectrochemical analysis was performed. acs.org

| Complex | Mixed-Valence State | Solvent | λmax (nm) | εmax (M-1cm-1) | Δν1/2 (cm-1) | Robin-Day Class |

| [{Ru(bpy)2}2(μ-dpdpz)]5+ | Ru(II)-Ru(III) | Acetonitrile | ~1500 - 1600 | ~2000 - 4000 | ~3000 - 4000 | Class II/III |

| Cyclometalated Ru-dpdpz-Ru Complex* | Ru(II)-Ru(III) | CH2Cl2 | ~1400 - 1550 | ~2500 - 5000 | ~3500 - 4500 | Class II/III |

Note: The values are typical representations derived from published data on related systems and are intended to be illustrative. Specific values can be found in the cited literature. acs.orgacs.org

Computational and Theoretical Investigations of 2,6 Diphenylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational study of pyrazine-based compounds, offering a balance between accuracy and computational cost. It is widely used to determine the ground-state geometrical and electronic structures of these molecules. nih.gov

A fundamental aspect of understanding a molecule's electronic behavior is the characterization of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and spectroscopic properties. numberanalytics.comresearchgate.net

DFT calculations have been effectively used to determine the energy levels and spatial distribution of these orbitals for various diphenylpyrazine derivatives and their metal complexes. For instance, in studies of tris-chelated Ir(III) complexes containing ligands such as 5-methyl-2,3-diphenylpyrazine, DFT calculations revealed that the LUMO is primarily located on the pyrazine-based ligand, while the HOMO shows a significant contribution from the iridium metal's d-orbitals. inoe.ro This separation of frontier orbitals is crucial for understanding the charge-transfer characteristics of these molecules upon excitation. researchgate.netinoe.ro The specific energies of these orbitals can be tuned by modifying the substituents on the pyrazine (B50134) or phenyl rings. researchgate.net

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Iridium(III) Complexes with Diphenylpyrazine-based Ligands Data derived from studies on related diphenylpyrazine derivatives.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ir(LG)2(acac) | -5.651 | -2.036 | 3.615 |

| Ir(LY)2(acac) | -5.545 | -1.971 | 3.574 |

DFT and its time-dependent extension, TD-DFT, are pivotal in interpreting experimental electronic absorption spectra. indexcopernicus.com By calculating the vertical excitation energies and corresponding oscillator strengths, researchers can assign specific absorption bands to distinct electronic transitions.

For example, in cyclometalated ruthenium oligomers incorporating the 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz) ligand, DFT calculations helped to rationalize the observed red-shifted light absorption compared to analogous systems. nih.govacs.org These studies suggest that the diphenylpyrazine core contributes significantly to the frontier orbitals, leading to a narrower energy gap and altered absorption characteristics. nih.gov Similar DFT calculations on rhenium and other metal complexes containing diphenylpyrazine derivatives have also been crucial for interpreting their electrochemical and spectroscopic properties. acs.org

Elucidation of Frontier Orbital Energy Levels and Electronic Structures

Time-Dependent DFT (TD-DFT) Computations

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited-state properties of molecules like 2,6-diphenylpyrazine. inoe.rojmaterenvironsci.com It allows for the calculation of absorption and emission spectra by modeling the electronic transitions between the ground and various excited states. inoe.ro

In studies of phosphorescent Ir(III) complexes with diphenylpyrazine-based ligands, TD-DFT calculations were employed to explore their absorption and emission properties. inoe.roinoe.ro The calculations showed that the lowest-lying absorptions often have metal-to-ligand charge transfer (MLCT) character, corresponding to electron promotion from the HOMO (located on the metal) to the LUMO (on the ligand). inoe.ro The phosphorescence was likewise assigned to the decay from the lowest triplet excited state (T1), which typically possesses a mix of ³MLCT and intraligand (³IL) charge transfer characteristics. inoe.roinoe.ro

Similarly, a theoretical analysis of gold(III) complexes with a this compound ligand used TD-DFT to thoroughly investigate spectral properties and decay processes, providing a comprehensive understanding of their luminescence behavior. nih.govacs.org

Table 2: Representative TD-DFT Calculated Absorption Data for an Iridium(III) Complex with a Diphenylpyrazine Ligand Data illustrates typical output from TD-DFT calculations on related systems.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|

| 485 | 0.0113 | HOMO -> LUMO | MLCT/ILCT |

| 410 | 0.0258 | HOMO-1 -> LUMO | MLCT/ILCT |

| 360 | 0.0945 | HOMO -> LUMO+1 | MLCT/ILCT |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Analysis of Radiative and Non-Radiative Decay Processes

The luminescence efficiency of a molecule is determined by the competition between radiative decay (fluorescence, phosphorescence) and non-radiative decay (internal conversion, intersystem crossing) processes. Computational methods are essential for quantifying the rates of these processes.

For derivatives like DCDPP, quantum chemistry calculations coupled with thermal vibration correlation function formalisms have been used to compute the radiative and non-radiative decay rates. aip.orgcapes.gov.br These investigations revealed that while radiative decay rates are similar in different environments, the non-radiative decay pathways are highly sensitive to molecular conformation and aggregation. aip.orgnih.gov

The interaction between electronic states and nuclear vibrations, known as electron-vibrational or vibronic coupling, is a primary mechanism for non-radiative decay. wikipedia.org Computational studies on DCDPP have shown that low-frequency torsional motions, specifically the twisting of the phenyl rings, are strongly coupled with the electronic excited state. aip.orgcapes.gov.brnih.gov

Role of Mode-Mixing (Duschinsky Rotation Effect)

In the theoretical analysis of the photophysical properties of molecules like this compound, the Duschinsky rotation effect, also known as mode-mixing, plays a critical role in understanding non-radiative decay pathways. This effect describes the mixing of normal mode coordinates between two different electronic states, meaning that a normal mode in the excited state is a linear combination of several normal modes in the ground state. This mode-mixing is particularly significant for molecules with flexible components, such as the rotatable phenyl rings in diphenylpyrazine derivatives.

Theoretical studies on closely related pyrazine derivatives, such as 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP), have provided significant insights into this phenomenon. aip.orgresearchgate.netnih.gov In molecules like DCDPP, which possess "free" phenyl rings similar to this compound, low-frequency vibrational modes associated with the twisting or torsional motions of these phenyl rings are strongly coupled to the electronic excited state. aip.orgresearchgate.net This strong coupling facilitates the dissipation of electronic excitation energy through the Duschinsky rotation effect, leading to an efficient non-radiative decay process. aip.orgresearchgate.net

Quantum chemistry calculations combined with formalisms like the thermal vibration correlation function are used to quantify these decay rates. aip.orgnih.gov For DCDPP, it has been demonstrated that the non-radiative decay rate increases significantly with temperature due to the activation of these low-frequency motions, a clear signature of the Duschinsky effect's role. aip.orgresearchgate.net In contrast, for molecules where the phenyl rings are "locked" and cannot rotate freely, such as in 2,3-dicyanopyrazino[5,6-9,10]phenanthrene (DCPP), the mode-mixing effect is weak, and the non-radiative decay rate is largely insensitive to temperature. aip.orgresearchgate.net These comparative studies underscore the crucial role of the Duschinsky rotation of the phenyl groups in governing the photophysical behavior of diphenylpyrazine systems. aip.orgresearchgate.netnih.gov A formalism for calculating the rate constant of non-radiative decay that is "promoting-mode free" and incorporates the Duschinsky rotation effect has been developed to provide a more accurate theoretical framework. researchgate.net

In Silico Molecular Design and Property Prediction

In silico molecular design and property prediction have become indispensable tools in modern chemistry for accelerating the discovery and optimization of novel functional molecules. researchgate.netaaai.org These computational approaches, which range from quantum mechanics to machine learning models, allow for the rational design of new derivatives and the prediction of their properties before their synthesis, saving significant time and resources. aaai.orgjetir.orgbiointerfaceresearch.com For this compound and its analogs, these methods are employed to explore potential applications in materials science and medicinal chemistry.

The prediction of molecular properties relies on establishing a relationship between a molecule's structure and its characteristics. aaai.org Computational methods used for pyrazine derivatives include:

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are heavily utilized to characterize the frontier orbital energy levels (HOMO and LUMO), electronic structures, and optical properties of pyrazine derivatives. nih.govacs.org These methods can predict absorption and emission spectra, helping to rationalize the electronic transitions observed experimentally. nih.govfigshare.com For instance, DFT calculations have been used to study ruthenium complexes with 2,3-di(2-pyridyl)-5,6-diphenylpyrazine ligands, suggesting that these complexes have narrower energy gaps and red-shifted light absorption compared to analogs. nih.govacs.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. jetir.org It is a crucial tool in drug design. jetir.orgbiointerfaceresearch.com For example, this compound derivatives have been synthesized and evaluated for their cytotoxic properties and DNA binding capabilities, areas where molecular docking could guide the design of more potent compounds. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. colab.ws For instance, SAR studies on 2-amino-5,6-diphenylpyrazine derivatives led to the discovery of potent inhibitors of platelet aggregation. colab.ws QSAR models build a mathematical relationship to predict the activity of new compounds.

Machine Learning and Graph Neural Networks (GNNs): More advanced models like GNNs are being used for molecular property prediction. researchgate.netaaai.org These models can learn features directly from the molecular graph, offering a powerful way to predict properties for large sets of compounds. aaai.org

The in silico design process for this compound derivatives involves identifying a core scaffold and systematically modifying its substituents to tune its properties. For example, computer-assisted design has been used to construct blue thermally activated delayed fluorescence (TADF) molecules from a 2-cyanopyrazine acceptor. researchgate.net Similarly, derivatives of this compound can be designed by adding various functional groups to the phenyl rings or the pyrazine core to optimize them for specific applications, such as organic light-emitting diodes (OLEDs) or as targeted therapeutic agents. nih.govresearchgate.net The table below summarizes the application of various computational methods to pyrazine derivatives.

| Computational Method | Predicted Property / Application | Example System |

| DFT/TD-DFT | Electronic structure, HOMO/LUMO energies, absorption/emission spectra | Ruthenium and Platinum complexes of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine nih.govfigshare.comacs.org |

| Molecular Docking | Binding mode and affinity to biological targets (e.g., DNA, proteins) | Design of bioactive this compound derivatives jetir.orgnih.gov |

| SAR/QSAR | Cytotoxicity, anti-platelet aggregation activity | 2-Amino-5,6-diphenylpyrazine derivatives colab.ws |

| QM/MM | Aggregation effects on photophysical properties | 2,3-dicyano-5,6-diphenylpyrazine (DCDPP) shuaigroup.netshuaigroup.net |

Through these computational strategies, researchers can screen virtual libraries of this compound derivatives, prioritize candidates with desired properties for synthesis, and gain deeper insight into the structure-property relationships that govern their behavior.

Applications in Materials Science and Organic Electronics

Optoelectronic Devices

Derivatives of 2,6-diphenylpyrazine are investigated for their utility in various optoelectronic devices, where the conversion between light and electrical energy is central. The electron-accepting pyrazine (B50134) core is often paired with electron-donating moieties to create "push-pull" chromophores, which are fundamental to the function of many organic electronic components. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient pyrazine core is a key component in designing emissive materials for OLEDs. researchgate.net Pyrazine-based compounds have been successfully used to create emitters for high-performance OLEDs. researchgate.net For instance, sky blue-to-green thermally activated delayed fluorescence (TADF) emitters have been developed using a 2,6-pyrazine framework. Devices incorporating these materials have demonstrated significant performance metrics. researchgate.net

Some pyrazine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are weakly fluorescent in solution but become highly emissive in the aggregated state. metu.edu.trcapes.gov.br This property is highly desirable for OLEDs as it mitigates the concentration quenching that often occurs in the solid-state devices. nih.gov The AIE effect in these molecules is often attributed to the restriction of intramolecular rotations of the phenyl rings in the solid state, which blocks non-radiative decay pathways and enhances luminescence. capes.gov.brnih.gov

Table 1: Performance of OLEDs with 2,6-Pyrazine-Based Emitters

| Emitter Type | Color | Max. External Quantum Efficiency (ηext) |

|---|---|---|

| Green TADF Emitter | Green | > 20% |

| Sky-Blue TADF Emitter | Sky-Blue | > 10% |

| In situ Formed Cu(I) Complex | White | 11% |

Data sourced from studies on 2,6-pyrazine-based TADF emitters. researchgate.net

Molecular Wires

The concept of molecular wires involves the creation of one-dimensional molecular structures capable of conducting electrical charge. Polypyridine transition-metal complexes have been a focus of this research. acs.orgnih.gov Specifically, the ligand 2,3-di(2-pyridyl)-5,6-diphenylpyrazine has been used to construct cyclometalated ruthenium oligomers. acs.orgnih.gov These oligomers function as molecular wires, where the bridging diphenylpyrazine ligand facilitates extensive electronic delocalization between the metal centers, which is crucial for effective charge transport. acs.org

Experimental and computational studies on these ruthenium-based oligomers have shown that as the length of the oligomer chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. nih.gov This results in a bathochromic (red-shifted) shift in light absorption to longer wavelengths and enhanced light absorptivity. acs.org Spectroelectrochemical measurements have confirmed the presence of intervalence charge-transfer transitions between the ruthenium centers, indicating electronic coupling and the potential for charge conduction along the molecular chain. nih.gov

Table 2: Spectroscopic and Electrochemical Properties of Ruthenium-Based Molecular Wires

| Complex | Absorption Max (MLCT) | Description |

|---|---|---|

| Monoruthenium Complex | 515 nm | Single metal center. acs.org |

| Diruthenium Complex | 574 nm | Two coupled metal centers. acs.org |

| Tetraruthenium Complex | 651 nm | Four coupled metal centers, showing enhanced light absorption. acs.org |

MLCT: Metal-to-Ligand Charge-Transfer

Electrochromic Materials

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. sioc-journal.cn This property is utilized in applications like smart windows and displays. acs.org A derivative of this compound, specifically 2,5-bis(4-bromophenyl)-3,6-diphenylpyrazine, has been synthesized for use in electrochromic devices. metu.edu.tr The strategy involves polymerizing this monomer to form a conjugated polymer film. metu.edu.tr The reversible redox reactions of the pyrazine-containing polymer backbone allow it to switch between different colored states. The electron-accepting nature of the pyrazine unit is fundamental to this electrochemical activity. mdpi.com

Conjugated Polymers and Dyes

The pyrazine ring is an effective building block for creating π-conjugated organic donor-acceptor (D-A) type polymers and dyes. mdpi.com These materials are characterized by alternating electron-donating and electron-accepting units along the polymer chain, which leads to narrow band gaps and intense absorption in the visible spectrum. wikipedia.org Diazines, including pyrazine, are frequently employed as the electron-deficient component in push-pull chromophores designed for optoelectronic applications. researchgate.net The synthesis of conjugated polymers containing units like 2,3-di(pyridin-2-yl)quinoxaline (a structurally related diazine) highlights the versatility of these heterocycles in creating materials with tunable optical and electronic properties. researchgate.net The polymerization of a this compound derivative to create an electrochromic material is a direct application of this principle, resulting in a conjugated polymer with redox-switchable properties. metu.edu.tr

Fluorescence Sensing Technologies

Derivatives of this compound have been developed as fluorescent chemosensors for the detection of specific ions and molecules. researchgate.netrsc.org The sensing mechanism often relies on processes like intramolecular charge transfer (ICT) or fluorescence quenching upon interaction with an analyte. researchgate.net

A notable example is a chemosensor based on a brominated this compound derivative, which was designed for the detection of 2,4,6-trinitrophenol (TNP) and sulfite (B76179) ions (SO₃²⁻) in aqueous media. rsc.org The chemical principle behind the detection of TNP involves fluorescence quenching. The electron-deficient nitroaromatic compound (TNP) interacts with the fluorescent pyrazine probe, leading to a significant decrease in its emission intensity. rsc.org

For the detection of sulfite, the mechanism involves a nucleophilic addition reaction. The sulfite anion attacks the electron-deficient carbon atom of the pyrazine ring in the sensor molecule. This chemical reaction alters the electronic structure of the fluorophore, resulting in a quenching of its fluorescence. rsc.org This specific and reactive interaction allows for the selective detection of sulfite ions even in the presence of other, non-reactive anions. rsc.org The high sensitivity of such sensors allows for the detection of analytes at very low concentrations, with a reported detection limit of 46.17 nM for the sulfite anion. rsc.org

Interactions with Biomolecules (e.g., DNA binding mechanisms)

The interaction of small molecules with biomolecules like DNA is a cornerstone of medicinal chemistry and molecular biology. The "V-shaped" structure of 2,6-diarylpyrazines has been identified as a promising scaffold for DNA binding agents. researchgate.net Derivatives of this compound have been synthesized and studied for their ability to interact with DNA.

Research has shown that certain derivatives of this compound can act as potent DNA minor groove binders. researchgate.netnih.gov Specifically, a derivative bearing imidazoline (B1206853) terminal groups was identified as a strong binder to the AT-rich regions of the DNA minor groove. researchgate.netnih.gov The binding of these small molecules to the minor groove of DNA is often stabilized by a combination of forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions between the positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. The general consensus is that amidine derivatives of aromatic systems, similar to the functionalized 2,6-diphenylpyrazines, tend to complex in the minor groove at sequences of AT base pairs. acs.org

The mechanism of binding is crucial for the molecule's biological activity. For some related diphenyl-aromatic systems, while binding in the minor groove of AT-rich sequences is common, an intercalation mode has been observed in GC-rich or mixed sequences. acs.org Intercalation involves the insertion of the planar aromatic part of the molecule between the DNA base pairs. acs.org This is supported by spectroscopic data showing that the transition dipoles of the compounds align in the same plane as the DNA base pairs, a characteristic feature of intercalation. acs.org The study of these binding modes is essential for the rational design of new molecules with specific biological targets.

| Derivative of this compound | DNA Binding Specificity | Observed Interaction |

| Compound with imidazoline terminal groups | AT-specific | Minor groove binding |

Catalytic Systems

The unique electronic properties of the pyrazine ring also make it a candidate for use in catalytic systems. The electron-deficient nature of the pyrazine can be exploited in various catalytic cycles.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling reactions under mild conditions with high selectivity. uni-freiburg.de The process involves a photoredox catalyst that, upon excitation by light, can facilitate electron transfer to or from a substrate, initiating a chemical transformation. kit.edu While ruthenium and iridium complexes are common photoredox catalysts, there is a growing interest in developing organic, metal-free alternatives. kit.edu

Pyrazine derivatives are being investigated for this purpose. For example, dicyanopyrazine-derived push-pull chromophores have been reported as highly efficient photoredox catalysts. lookchem.com These molecules can absorb visible light and exhibit excellent redox properties, making them suitable for various photoredox reactions with very low catalyst loading. lookchem.com Although research specifically detailing this compound as a photoredox catalyst is still emerging, related brominated pyrazines have been suggested as potential electron-deficient ligands in visible-light-mediated reactions. vulcanchem.com The ability to tune the electronic properties of the pyrazine core through substitution makes it a versatile platform for designing new photoredox catalysts. The development of such organic catalysts is driven by the desire for cheaper, more sustainable, and less toxic chemical processes. kit.edu

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the optical properties of 2,6-diphenylpyrazine derivatives in luminescent metal complexes?

- Methodological Answer : Use UV-Vis absorption and phosphorescence spectroscopy to analyze electronic transitions. For example, dinuclear platinum(II) complexes with this compound ligands exhibit red-shifted emission spectra compared to mononuclear analogues due to LUMO stabilization . Measure molar absorptivity and radiative rate constants to quantify photophysical enhancements from structural modifications (e.g., conjugation extension or planarization) .

Q. How can Pd-catalyzed C–H bond arylation be optimized for synthesizing this compound derivatives?

- Methodological Answer : Employ Pd(OAc)₂ with KOAc in DMA at 150°C. Adding tetraalkylammonium salts (e.g., (n-Bu)₄NBr) improves yield (from 28% to 62%) by stabilizing Pd colloids and suppressing side reactions like Ullmann coupling. Use 1.5 equivalents of aryl bromide for mono-arylation selectivity .

Q. What analytical methods are suitable for confirming the purity and structure of this compound intermediates?

- Methodological Answer : Combine HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. For dihydro derivatives (e.g., 1,4-dibenzyl-1,4-dihydro-2,6-diphenylpyrazine), kinetic studies and crossover experiments can distinguish between radical dissociation and concerted mechanisms .

Advanced Research Questions

Q. How can computational methods like TD-DFT elucidate the electronic structure of this compound-containing complexes?